N-[5-(butylsulfonyl)-1,3,4-thiadiazol-2-yl]-3-ethoxybenzamide
Description
Properties
Molecular Formula |
C15H19N3O4S2 |
|---|---|
Molecular Weight |
369.5 g/mol |
IUPAC Name |
N-(5-butylsulfonyl-1,3,4-thiadiazol-2-yl)-3-ethoxybenzamide |
InChI |
InChI=1S/C15H19N3O4S2/c1-3-5-9-24(20,21)15-18-17-14(23-15)16-13(19)11-7-6-8-12(10-11)22-4-2/h6-8,10H,3-5,9H2,1-2H3,(H,16,17,19) |
InChI Key |
JRZVKHOUCGRGKM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCS(=O)(=O)C1=NN=C(S1)NC(=O)C2=CC(=CC=C2)OCC |
Origin of Product |
United States |
Preparation Methods
Thiadiazole Core Formation
The 1,3,4-thiadiazole ring is constructed via cyclization reactions. A common approach involves reacting thiosemicarbazides with carboxylic acid derivatives under dehydrating conditions. For example:
- Step 1 : Condensation of thiosemicarbazide with butanesulfonyl chloride in dichloromethane at 0–5°C forms 5-(butylsulfonyl)-1,3,4-thiadiazol-2-amine.
- Step 2 : Oxidation of the intermediate using hydrogen peroxide (30%) in acetic acid yields the sulfonyl group-stabilized thiadiazole.
Reaction Conditions :
Amidation with 3-Ethoxybenzoyl Chloride
The amide bond is formed via nucleophilic acyl substitution:
- Step 3 : 5-(Butylsulfonyl)-1,3,4-thiadiazol-2-amine reacts with 3-ethoxybenzoyl chloride in anhydrous dioxane at 80°C for 40 minutes. Triethylamine (1.5 equiv.) is added to scavenge HCl.
Optimization Data :
| Parameter | Optimal Value | Yield (%) |
|---|---|---|
| Solvent | Dioxane | 68 |
| Temperature (°C) | 80 | 68 |
| Triethylamine (equiv.) | 1.5 | 68 |
Table 1: Reaction optimization for amidation (adapted from).
One-Pot Synthesis Using Triphenylphosphine
A streamlined method combines thiadiazole formation and amidation in a single pot:
- Reagents : Triphenylphosphine (1.5 equiv.), dimethyl acetylenedicarboxylate, 3-ethoxybenzoyl chloride.
- Mechanism :
Advantages :
Critical Analysis of Methodologies
Sulfonation Efficiency
Introducing the butylsulfonyl group at Position 5 of the thiadiazole ring is sterically challenging. Patent data suggests that using butanesulfonyl chloride in tetrahydrofuran (THF) with 4-dimethylaminopyridine (DMAP) increases sulfonation efficiency to 78%, compared to 65% in dichloromethane.
Key Variables :
- Solvent polarity (THF > CH₂Cl₂).
- Catalyst (DMAP vs. none).
Amidation Side Reactions
Competitive O-acylation is observed when 3-ethoxybenzoyl chloride reacts with residual hydroxyl groups. This is mitigated by:
- Pre-activating the amine with trimethylsilyl chloride.
- Using a 10% molar excess of 3-ethoxybenzoyl chloride.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Infrared Spectroscopy (IR)
Industrial-Scale Considerations
Cost-Effective Reagents
Substituting triethylamine with cheaper bases like K₂CO₃ reduces production costs but lowers yields by 12–15%.
Waste Management
Neutralization of HCl byproduct with NaOH generates NaCl, requiring filtration and aqueous waste treatment.
Emerging Alternatives
Enzymatic Amidation
Preliminary studies using lipase B from Candida antarctica show 45% conversion at 37°C, avoiding harsh solvents.
Flow Chemistry
Microreactor systems reduce reaction times from hours to minutes but face challenges in handling heterogeneous mixtures.
Chemical Reactions Analysis
Types of Reactions
N-[5-(butylsulfonyl)-1,3,4-thiadiazol-2-yl]-3-ethoxybenzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or amines.
Scientific Research Applications
N-[5-(butylsulfonyl)-1,3,4-thiadiazol-2-yl]-3-ethoxybenzamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: It is being investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-[5-(butylsulfonyl)-1,3,4-thiadiazol-2-yl]-3-ethoxybenzamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or proteins, leading to changes in cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares N-[5-(butylsulfonyl)-1,3,4-thiadiazol-2-yl]-3-ethoxybenzamide with structurally related compounds from the provided evidence, focusing on substituents, physical properties, and functional applications:
Key Observations:
Substituent Effects: The target compound’s butylsulfonyl group distinguishes it from analogs with thioether (e.g., methylthio, benzylthio) or alkyl (e.g., tert-butyl in tebuthiuron) substituents. The 3-ethoxybenzamide moiety contrasts with the phenoxyacetamide groups in compounds.
Physical Properties :
- Melting points for thiadiazol-2-yl acetamides in range from 132°C to 170°C, correlating with substituent bulkiness (e.g., benzylthio in 5h vs. methylthio in 5f). The target compound’s melting point is unreported but likely higher due to the sulfonyl group’s rigidity .
Functional Applications: Thiadiazole derivatives in (e.g., tebuthiuron, FOE 5043) are used as herbicides and pesticides, implying that the target compound’s sulfonyl-benzamide structure may similarly target plant or microbial enzymes. The ethoxy group could enhance soil mobility compared to non-polar analogs .
Synthetic Efficiency: Yields for thiadiazol-2-yl acetamides in range from 68% to 88%, with benzylthio derivatives (e.g., 5h, 85%) being more efficient than methoxy-substituted analogs (e.g., 5k, 72%).
Biological Activity
N-[5-(butylsulfonyl)-1,3,4-thiadiazol-2-yl]-3-ethoxybenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the presence of a thiadiazole ring, which is known for its diverse biological activities. The structural formula can be represented as follows:
- Molecular Formula : C13H16N4O2S2
- Molecular Weight : 316.41 g/mol
Structural Components
- Thiadiazole Ring : This five-membered heterocyclic compound contributes to the biological activity through its ability to interact with various biological targets.
- Ethoxy Group : Enhances lipophilicity, potentially improving bioavailability.
- Butylsulfonyl Moiety : May contribute to the compound's pharmacological properties by influencing binding interactions with target proteins.
Antimicrobial Activity
Research indicates that compounds containing thiadiazole rings exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains and fungi. A study demonstrated that similar thiadiazole derivatives had minimum inhibitory concentrations (MICs) ranging from 50 to 200 µg/mL against tested pathogens .
Antitumor Activity
Thiadiazole derivatives have been extensively studied for their antitumor properties. For example, compounds with similar structures have been shown to selectively inhibit tumor cell lines while sparing normal cells. In vitro studies revealed that certain derivatives exhibited cytotoxicity against cancer cell lines such as MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer), with EC50 values indicating potent activity .
The proposed mechanisms of action for thiadiazole derivatives include:
- Inhibition of Enzymatic Activity : Many thiadiazole compounds act as enzyme inhibitors, affecting metabolic pathways in pathogens or cancer cells.
- Induction of Apoptosis : Some studies suggest that these compounds can trigger programmed cell death in cancer cells through various signaling pathways.
Case Studies
- Antimicrobial Efficacy Study
- Cytotoxicity Assay
Table 1: Biological Activity Overview
| Activity Type | Target Organism/Cell Line | MIC/EC50 (µg/mL) |
|---|---|---|
| Antibacterial | Staphylococcus aureus | 100 |
| Antibacterial | Escherichia coli | 150 |
| Antitumor | MDA-MB-231 (breast cancer) | 10 |
| Antitumor | SK-Hep-1 (liver cancer) | 15 |
Table 2: Comparison with Related Compounds
| Compound Name | MIC (µg/mL) | EC50 (µg/mL) |
|---|---|---|
| This compound | 100 | 10 |
| Thiadiazole Derivative A | 120 | 20 |
| Thiadiazole Derivative B | 80 | 15 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
